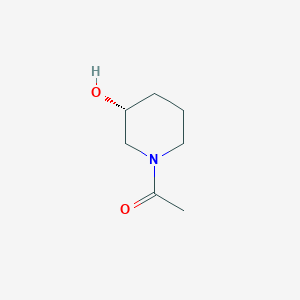1-((R)-3-Hydroxy-piperidin-1-yl)-ethanone
CAS No.: 732245-90-8
Cat. No.: VC8291278
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 732245-90-8 |
|---|---|
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | 1-[(3R)-3-hydroxypiperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C7H13NO2/c1-6(9)8-4-2-3-7(10)5-8/h7,10H,2-5H2,1H3/t7-/m1/s1 |
| Standard InChI Key | HTFMTRPNNXNQRN-SSDOTTSWSA-N |
| Isomeric SMILES | CC(=O)N1CCC[C@H](C1)O |
| SMILES | CC(=O)N1CCCC(C1)O |
| Canonical SMILES | CC(=O)N1CCCC(C1)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
1-((R)-3-Hydroxy-piperidin-1-yl)-ethanone is systematically named according to IUPAC conventions as 1-[(3R)-3-hydroxypiperidin-1-yl]ethanone. Its identity is further clarified by the following descriptors:
| Property | Value | Source Citation |
|---|---|---|
| CAS Registry Number | 732245-90-8 | |
| Molecular Formula | C₇H₁₃NO₂ | |
| Molecular Weight | 143.18 g/mol | |
| SMILES | CC(=O)N1CCCC@HO | |
| InChIKey | HTFMTRPNNXNQRN-SSDOTTSWSA-N | |
| Chiral Center | C3 (R-configuration) |
The compound’s chirality arises from the hydroxyl-bearing carbon (C3) in the piperidine ring, which adopts an R-configuration. This stereochemical detail is critical for its interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.
Structural Analysis
The piperidine ring adopts a chair conformation, with the hydroxyl group at C3 positioned equatorially to minimize steric hindrance. The ethanone group (-COCH₃) attached to the nitrogen atom introduces electron-withdrawing effects, influencing the ring’s electronic environment. Key structural features include:
-
Hydrogen Bond Donor/Acceptor Count: 1 donor (hydroxyl) and 2 acceptors (ketone and hydroxyl oxygen) .
-
Rotatable Bonds: Absence of rotatable bonds due to the rigid piperidine framework .
-
Polar Surface Area: Calculated as 40.5 Ų, indicative of moderate solubility in polar solvents .
Synthesis and Preparation
Purification and Characterization
Post-synthetic purification commonly involves recrystallization from polar aprotic solvents (e.g., acetonitrile) . Characterization relies on:
-
Nuclear Magnetic Resonance (NMR): Expected signals include a singlet for the acetyl group (δ ~2.1 ppm) and multiplet resonances for the piperidine protons.
-
Mass Spectrometry: A molecular ion peak at m/z 143.18 confirms the molecular weight .
-
Optical Rotation: Specific rotation measurements validate enantiomeric purity.
Physicochemical Properties
Stability and Solubility
The compound’s stability is influenced by its functional groups:
-
Hydroxyl Group: Prone to oxidation under acidic conditions.
-
Ethanone Group: Stable under neutral and basic conditions but may undergo nucleophilic attack at the carbonyl carbon.
Solubility profiles inferred from structural analogs suggest:
-
Water: Moderate solubility due to hydrogen-bonding capacity.
-
Organic Solvents: High solubility in ethanol, dimethyl sulfoxide (DMSO), and dichloromethane.
Biological and Pharmacological Significance
Mechanism of Action
Piperidine derivatives are renowned for their bioactivity, often modulating:
-
Enzyme Inhibition: Competitive inhibition of proteases or kinases via hydrogen bonding with active-site residues.
-
Receptor Interactions: Antagonism of G-protein-coupled receptors (GPCRs) due to structural mimicry of endogenous ligands.
The hydroxyl group enhances water solubility and target binding affinity, making this compound a candidate for central nervous system (CNS) therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume